molecular formula C14H20N2O2 B5302877 N'-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

N'-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

Cat. No.: B5302877
M. Wt: 248.32 g/mol
InChI Key: WJWDBINPAKERCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 2,4-dimethylphenylamine with 2-methylpropylamine in the presence of an appropriate acylating agent. Common acylating agents include acyl chlorides or anhydrides. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: can be compared with other amides such as N-(2,4-dimethylphenyl)acetamide or N-(2-methylpropyl)acetamide.

    Uniqueness: The unique structural features of N’-(2,4-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE, such as the presence of both 2,4-dimethylphenyl and 2-methylpropyl groups, may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDBINPAKERCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.